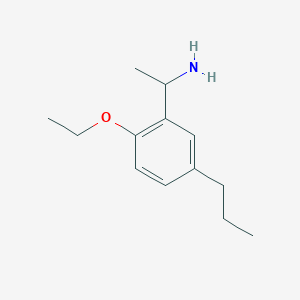![molecular formula C19H16F3N3O B12572411 Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]- CAS No. 608516-05-8](/img/structure/B12572411.png)
Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]-: is a synthetic organic compound with a complex structure It is characterized by the presence of an isoquinoline ring and a trifluoromethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with trifluoromethyl-substituted phenyl ethylamine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of fluorescent markers for biological imaging.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied as a potential drug candidate for targeting specific molecular pathways.
Industry:
- Utilized in the development of advanced materials with specific chemical properties.
- Employed in the production of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
相似化合物的比较
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N-Phenyl-N’-[2-(trifluoromethyl)phenyl]urea: Another compound with similar structural motifs but different functional properties.
Uniqueness: Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- is unique due to the combination of the isoquinoline ring and the trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
608516-05-8 |
|---|---|
分子式 |
C19H16F3N3O |
分子量 |
359.3 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-[2-[4-(trifluoromethyl)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-13(5-7-15)8-11-24-18(26)25-17-3-1-2-14-12-23-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,24,25,26) |
InChI 键 |
GVBJQELVGBOZCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


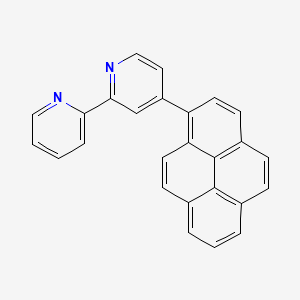
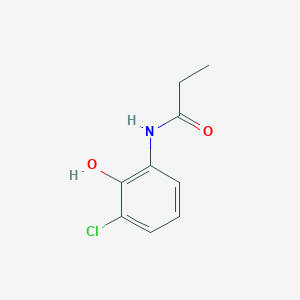
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
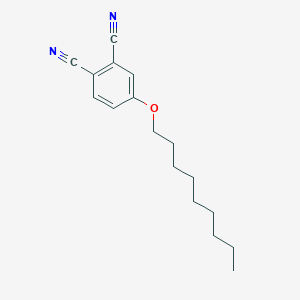
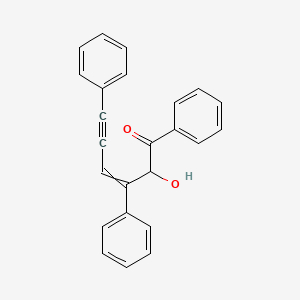
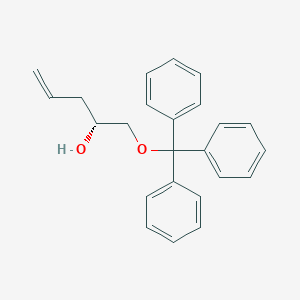
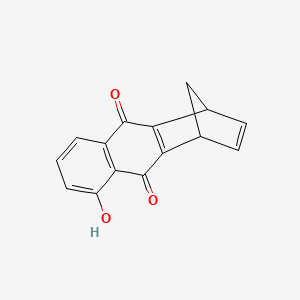
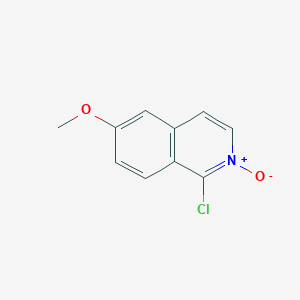
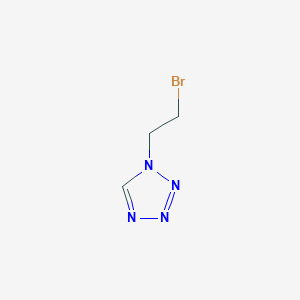
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)

![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
